Iminodipropyl-lambda6-sulfanone

Description

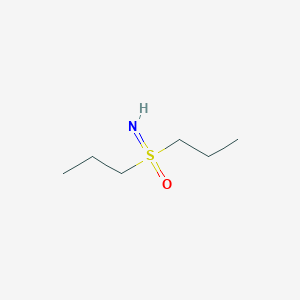

Iminodipropyl-lambda6-sulfanone is a sulfone-containing compound characterized by a central sulfur atom in a hexavalent (lambda⁶) oxidation state bonded to an imino group and two propyl substituents. Sulfone derivatives are widely studied for applications in polymer chemistry, catalysis, and pharmaceutical intermediates due to their electron-withdrawing sulfonyl group and structural versatility .

Properties

CAS No. |

41286-33-3 |

|---|---|

Molecular Formula |

C6H15NOS |

Molecular Weight |

149.26 g/mol |

IUPAC Name |

imino-oxo-dipropyl-λ6-sulfane |

InChI |

InChI=1S/C6H15NOS/c1-3-5-9(7,8)6-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

XYCNIAHDPCZQAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=N)(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iminodipropyl-lambda6-sulfanone typically involves the reaction of a primary amine with a sulfoxide under specific conditions. One common method is the reductive amination of a carbonyl compound with an amine, followed by oxidation to form the sulfanone. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Iminodipropyl-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.

Reduction: The imine group can be reduced to form secondary amines.

Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Iminodipropyl-lambda6-sulfanone is utilized in several scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic applications, including its role as an antimicrobial agent.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iminodipropyl-lambda6-sulfanone involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong bonds with various biological molecules, leading to inhibition of enzyme activity or disruption of protein functions. This interaction is crucial in its antimicrobial and enzyme inhibition properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous sulfone compounds, particularly those with imino and alkyl/aryl substituents. Key compounds include Imino(methyl)(4-methylphenyl)-lambda6-sulfanone (CAS 22132-97-4) and sulfone-containing copolymers like poly(arylene sulfone) derivatives.

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility vs. Stability: this compound’s linear propyl chains may enhance solubility in nonpolar solvents compared to the aromatic 4-methylphenyl group in its analog . However, the latter’s aromaticity could improve thermal stability. Poly(arylene sulfone) copolymers exhibit superior thermal stability (>300°C) due to rigid aromatic backbones, contrasting with the aliphatic-dominated iminodipropyl variant .

Functional Utility: The dipropyl variant’s lack of aromaticity limits its utility in high-temperature applications but makes it a candidate for liquid-phase reactions. Imino(methyl)(4-methylphenyl)-lambda6-sulfanone’s commercial availability (98% purity) suggests its role as a standardized intermediate in drug discovery .

Synthetic Challenges: Poly(arylene sulfone) synthesis requires controlled copolymerization with monomers like benzimidazoleone, demanding precise stoichiometry . In contrast, simpler imino-sulfanones are synthesized via sulfonation and alkylation, though scalability may vary.

Biological Activity

Iminodipropyl-lambda6-sulfanone is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the IUPAC name S-(2-aminoethylidene)benzenesulfinamide, has the molecular formula C6H15NOS. Its structure includes a sulfinamide functional group, which is significant in medicinal chemistry for its role in various biological activities.

Antimicrobial Activity

Several studies have indicated that compounds containing sulfinamide moieties exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

- Staphylococcus aureus : In vitro tests demonstrated that this compound inhibits the growth of Staphylococcus aureus, a common pathogen responsible for skin infections.

- Escherichia coli : Similar inhibitory effects were observed against E. coli, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In a study involving human cancer cell lines:

- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

- Case Study : In a specific case study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and safety profile of this compound. Animal models have shown that:

- Toxicity Profile : The compound exhibited low toxicity at therapeutic doses, making it a candidate for further development.

- Bioavailability : Studies indicated favorable absorption and distribution characteristics, which are critical for effective drug formulation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Yes | Yes | Low |

| Sulfoximine A | Moderate | Yes | Moderate |

| Sulfoximine B | Yes | No | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.